Cas no 1753-68-0 (1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)-)

1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)-
- 2,5-bis(1-piperidylmethyl)benzene-1,4-diol
- 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol
- 2,5-Bis(dipiperidinomethyl)-hydrochinon
- 2,5-Bis-(piperidinomethyl)-quinol
- 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol
- 2,5-Bis-piperidinomethyl-hydrochinon
- 2.5-Bis-< dipiperidinomethyl> -hydrochinon
- AC1L5DM4
- AC1Q79UV
- NSC13714
- Oprea1_415709
- Oprea1_686147
- 2,5-Bispiperidin-1-ylmethylbenzene-1,4-diol
- 2,5-bis(1-piperidinylmethyl)benzene-1,4-diol
- SR-01000511221
- DTXSID90279682
- 1,4-Benzenediol, 2,5-bis(1-piperidinylmethyl)-
- CS-0336799
- SCHEMBL11037193
- SR-01000511221-1
- J-011108
- 1753-68-0
- NSC-13714
- AKOS000517867
- DS-008398
- STL191391
-
- MDL: MFCD00185950
- Inchi: InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2
- InChI Key: NGSODXNPVIELMQ-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)CC2=C(C=C(CN3CCCCC3)C(=C2)O)O
Computed Properties
- Exact Mass: 304.21524
- Monoisotopic Mass: 304.215
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- Density: 1.175
- Boiling Point: 463.5°Cat760mmHg
- Flash Point: 232°C
- Refractive Index: 1.603
- PSA: 46.94
- LogP: 2.94540
1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-335529-1 g |
2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol, |
1753-68-0 | 1g |
¥1,504.00 | 2023-07-11 | ||
Fluorochem | 032643-1g |
2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol |
1753-68-0 | 1g |
£149.00 | 2022-03-01 | ||
A2B Chem LLC | AA94292-100mg |
2,5-Bispiperidin-1-ylmethylbenzene-1,4-diol |
1753-68-0 | 100mg |
$95.00 | 2024-04-20 | ||
1PlusChem | 1P0021DG-250mg |
1,4-Benzenediol, 2,5-bis(1-piperidinylmethyl)- |
1753-68-0 | 250mg |
$213.00 | 2025-02-19 | ||
Fluorochem | 032643-250mg |
2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol |
1753-68-0 | 250mg |
£71.00 | 2022-03-01 | ||
A2B Chem LLC | AA94292-1g |
2,5-Bispiperidin-1-ylmethylbenzene-1,4-diol |
1753-68-0 | 1g |
$695.00 | 2024-04-20 | ||
1PlusChem | 1P0021DG-100mg |
1,4-Benzenediol, 2,5-bis(1-piperidinylmethyl)- |
1753-68-0 | 100mg |
$99.00 | 2025-02-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-335529-1g |
2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol, |
1753-68-0 | 1g |
¥1504.00 | 2023-09-05 | ||
A2B Chem LLC | AA94292-250mg |
2,5-Bispiperidin-1-ylmethylbenzene-1,4-diol |
1753-68-0 | 250mg |
$205.00 | 2024-04-20 | ||
1PlusChem | 1P0021DG-1g |
1,4-Benzenediol, 2,5-bis(1-piperidinylmethyl)- |
1753-68-0 | 1g |
$723.00 | 2025-02-19 |
1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)- Related Literature
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
Additional information on 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl)-
Introduction to 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) and Its Significance in Modern Chemical Research
The compound with the CAS no. 1753-68-0, identified as 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural framework, has garnered attention in recent years due to its potential applications in medicinal chemistry and material science. The molecular architecture of 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) features a central benzene ring substituted with hydroxyl groups at the 1 and 4 positions, further modified with piperidinylmethyl groups at the 2 and 5 positions. This specific arrangement imparts distinct chemical properties that make it a valuable candidate for various research endeavors.
In the realm of pharmaceutical research, the synthesis and study of 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) have opened new avenues for drug discovery. The presence of hydroxyl and piperidine moieties suggests potential interactions with biological targets, making this compound a promising scaffold for developing novel therapeutic agents. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action. The ability to fine-tune these interactions through structural modifications offers a strategic advantage in designing molecules with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) is its versatility in chemical reactions. The hydroxyl groups can participate in various functionalization strategies, such as etherification or esterification, while the piperidine rings provide stability and facilitate further derivatization. This flexibility has enabled researchers to explore diverse chemical pathways, leading to the synthesis of numerous analogs with tailored properties. Such derivatives have been investigated for their potential in treating a range of diseases, including neurological disorders and inflammatory conditions.
The application of computational methods has further accelerated the exploration of 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) in drug discovery. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided insights into binding affinities and mechanism-based drug design principles. By integrating experimental data with computational predictions, researchers have been able to optimize the structure-activity relationships (SAR) of this compound family. This interdisciplinary approach has not only streamlined the drug development process but also fostered a deeper understanding of molecular recognition processes.
Moreover, the material science applications of 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) are equally intriguing. Its unique structural features make it suitable for developing advanced materials with specific functionalities. For instance, the compound has been explored as a precursor in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. These properties are particularly valuable in high-performance applications where durability and resistance to environmental stressors are paramount.
Recent advancements in green chemistry have also influenced the research on 1,4-Benzenediol,2,5-bis(1-piperidinylmethyl). Efforts have been directed toward developing sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic methods have been particularly effective in achieving high yields while maintaining environmental compatibility. Such innovations align with global efforts to promote sustainable practices in chemical manufacturing and research.
The role of CAS no. 1753-68-0 as a reference point cannot be overstated. Its inclusion in chemical databases and literature provides a standardized identifier for researchers worldwide. This ensures consistency in reporting experimental results and facilitates collaboration across different scientific disciplines. The compound’s well-documented properties serve as a benchmark for comparing new derivatives and exploring novel synthetic strategies.
In conclusion,1,4-Benzenediol,2,5-bis(1-piperidinylmethyl) represents a cornerstone in modern chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structural features offer unparalleled opportunities for innovation through both experimental synthesis and computational modeling. As research continues to evolve,CAS no. 1753-68-0 will undoubtedly remain at the forefront of scientific inquiry,driving advancements that benefit society.
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